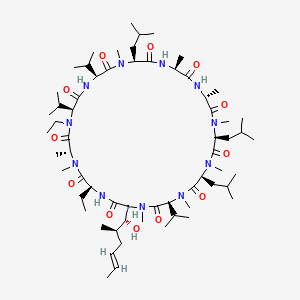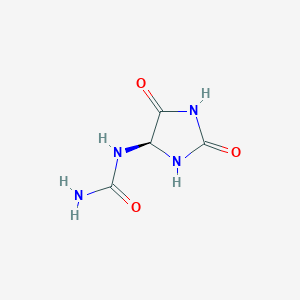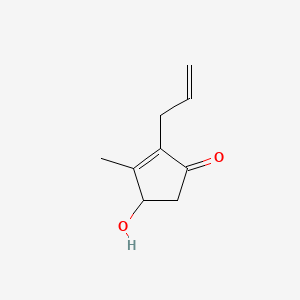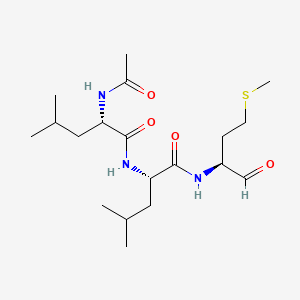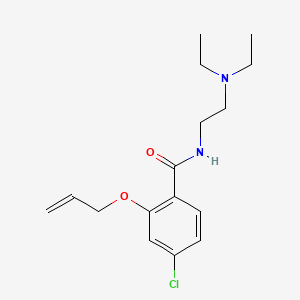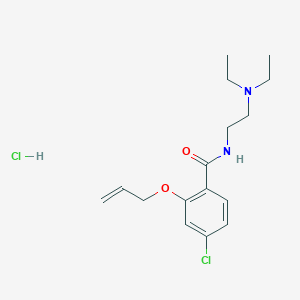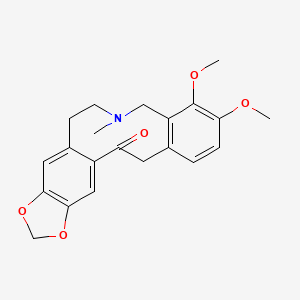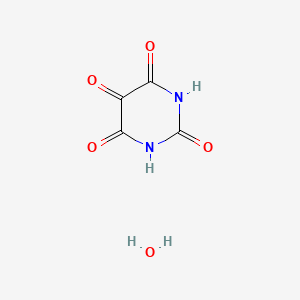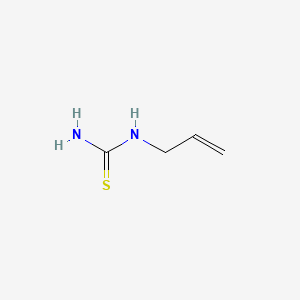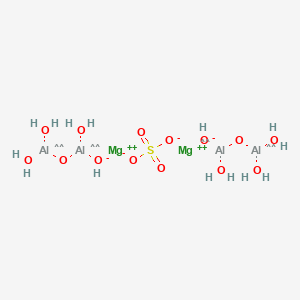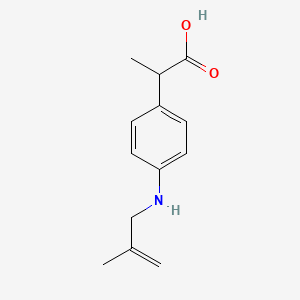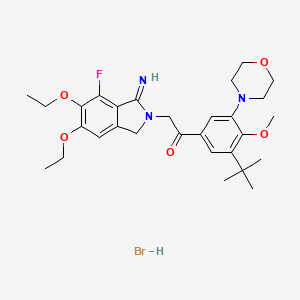
Atopaxar hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Atopaxar hydrobromide is a novel chemical compound that functions as a specific inhibitor of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway plays a crucial role in regulating immunity, cell division, cell death, and tumor formation. This compound has shown potential in selectively inducing apoptosis in cancer cells with constitutively activated STAT3, making it a promising candidate for cancer treatment .
准备方法
The synthesis of Atopaxar hydrobromide involves multiple steps, starting with the condensation of aldehyde with 2-aminobenzylalcohol, followed by reaction with in situ formed tosylamine to afford the imine intermediate. The final product is obtained through further chemical transformations and purification processes . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
Atopaxar hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Atopaxar hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical inhibitor in various studies to understand the JAK-STAT signaling pathway and its role in different biological processes.
Biology: It is employed in cell culture experiments to study its effects on cell cycle progression, apoptosis, and gene expression.
Medicine: It has shown potential as a therapeutic agent for cancer treatment, particularly in targeting cancer cells with constitutively activated STAT3.
Industry: It is used in the development of new drugs and therapeutic agents targeting the JAK-STAT pathway
作用机制
Atopaxar hydrobromide exerts its effects by specifically inhibiting the JAK-STAT3 signaling pathway. It blocks the phosphorylation of STAT3, preventing its activation and subsequent translocation to the nucleus. This inhibition leads to the downregulation of target genes involved in cell cycle progression and apoptosis, ultimately inducing cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include JAK1, JAK2, and STAT3 .
相似化合物的比较
Atopaxar hydrobromide is unique compared to other similar compounds due to its specific inhibition of the JAK-STAT3 pathway. Similar compounds include:
Ruxolitinib: A JAK1 and JAK2 inhibitor used for the treatment of myelofibrosis and polycythemia vera.
Tofacitinib: A JAK inhibitor used for the treatment of rheumatoid arthritis and psoriatic arthritis.
Baricitinib: Another JAK inhibitor used for the treatment of rheumatoid arthritis.
While these compounds also target the JAK-STAT pathway, this compound is distinct in its selective inhibition of STAT3 and its potential application in cancer treatment .
属性
CAS 编号 |
474544-83-7 |
|---|---|
分子式 |
C29H39ClFN3O5 |
分子量 |
564.1 g/mol |
IUPAC 名称 |
1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C29H38FN3O5.ClH/c1-7-37-23-15-19-16-33(28(31)24(19)25(30)27(23)38-8-2)17-22(34)18-13-20(29(3,4)5)26(35-6)21(14-18)32-9-11-36-12-10-32;/h13-15,31H,7-12,16-17H2,1-6H3;1H |
InChI 键 |
DUUYZYAKJMJYJV-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC.Br |
规范 SMILES |
CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC.Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Atopaxar hydrochloride |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


